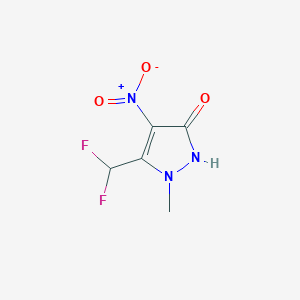

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

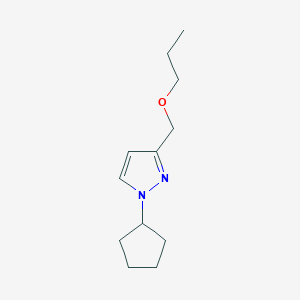

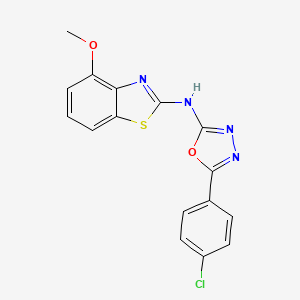

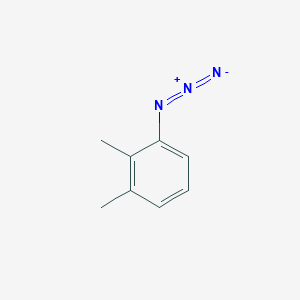

The compound “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has been used to modify various types of organic compounds, including heteroaromatics .

Synthesis Analysis

Difluoromethylation processes have seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Singh et al. explored the green synthesis of pyrazol derivatives and their application for corrosion mitigation of N80 steel in an acidizing environment, significant for the petroleum industry. Their findings demonstrated the high efficiency of these derivatives in corrosion inhibition, supported by various analytical techniques, including electrochemical impedance spectroscopy and surface analysis methods (Singh, Ansari, Quraishi, & Kaya, 2020).

Catalysis in Organic Synthesis

Zhou et al. reported on dinickel(II) complexes of bis(N-heterocyclic carbene) ligands, demonstrating their efficiency as catalysts in coupling reactions of aryl chlorides. This study showcases the role of pyrazole derivatives in facilitating significant organic transformations, contributing to the synthesis of complex organic compounds (Zhou, Xi, Chen, & Da‐qi Wang, 2008).

Synthesis and Reactivity

Dalinger et al. detailed the synthesis and comparison of reactivity of trinitropyrazole derivatives, highlighting their potential in nucleophilic substitution reactions. Such studies underscore the versatility of pyrazole derivatives in synthetic chemistry, offering pathways to novel compounds (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Molecular Functionalization for Material Science

A research focused on the methylation of pyrazol derivatives to synthesize analgesic compounds, indicating the chemical modification capabilities of pyrazole cores for developing materials with desired properties. Such functionalization strategies are pivotal in materials science for optimizing the performance of organic compounds in various applications (Burgart et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is not available, compounds that inhibit ornithine decarboxylase (ODC), such as Difluoromethylornithine (DFMO, eflornithine), are known to have broad-spectrum therapeutic effects . They are used in the fight against diverse viruses, including SARS-CoV-2 .

Zukünftige Richtungen

Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area may focus on further improving the efficiency and selectivity of difluoromethylation reactions .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-2-methyl-4-nitro-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O3/c1-9-2(4(6)7)3(10(12)13)5(11)8-9/h4H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGKMKVQGVMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1)[N+](=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)

![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)